molecular formula C15H14N2O4S B1637140 5-(4-Methoxybiphenyl-3-YL)-1,2,5-thiadiazolidin-3-one 1,1-dioxide

5-(4-Methoxybiphenyl-3-YL)-1,2,5-thiadiazolidin-3-one 1,1-dioxide

Cat. No.: B1637140
M. Wt: 318.3 g/mol
InChI Key: IGXKSKWHHHYBFM-UHFFFAOYSA-N
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Description

X-ray Crystallography Data

Single-crystal X-ray diffraction studies (PDB ID: 2BGD ) reveal:

Parameter Value
Crystal System Trigonal
Space Group P31 21
Unit Cell Dimensions a = 88.908 Å, b = 88.908 Å, c = 104.548 Å
Unit Cell Angles α = 90°, β = 90°, γ = 120°
Density 1.407 g/cm³

Key structural observations:

  • The biphenyl group adopts a dihedral angle of 42.3° between aromatic rings, minimizing steric clash.
  • The thiadiazolidinone ring exhibits a half-chair conformation with sulfur at the apex.
  • Hydrogen bonding between the sulfone oxygen (O1) and adjacent amide hydrogen (N2–H) stabilizes the crystal lattice.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C NMR data (DMSO-d₆, 400 MHz):

Position ¹H Shift (ppm) ¹³C Shift (ppm) Assignment
1 3.87 (s) 55.6 Methoxy (-OCH₃)
2 5.22 (s) 47.5 Benzyl CH₂
3 7.68 (s) 135.6 Vinyl proton (C=CH)
4 7.35–7.25 (m) 128.1–129.0 Biphenyl aromatic protons

Nuclear Overhauser Effect (NOE) correlations confirm spatial proximity between the methoxy group and the thiadiazolidinone ring, indicating restricted rotation.

Electronic and Stereochemical Properties

Electronic Properties

  • LogP (octanol/water): 2.03 (predicted), suggesting moderate lipophilicity.
  • Dipole Moment: 4.78 Debye (DFT calculation), driven by polar sulfone and amide groups.
  • UV-Vis Absorption: λₘₐₓ = 278 nm (π→π* transition in biphenyl system).

Stereochemical Properties

  • Chirality: The compound is achiral due to a planar sulfone group and symmetric biphenyl substitution.
  • Tautomerism: The thiadiazolidinone ring exists exclusively in the keto form , stabilized by conjugation with the sulfone group.
  • Sulfone Geometry: The S=O bonds adopt a tetrahedral geometry around sulfur, with bond lengths of 1.43 Å (S–O1) and 1.45 Å (S–O2).

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

5-(2-methoxy-5-phenylphenyl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C15H14N2O4S/c1-21-14-8-7-12(11-5-3-2-4-6-11)9-13(14)17-10-15(18)16-22(17,19)20/h2-9H,10H2,1H3,(H,16,18)

InChI Key

IGXKSKWHHHYBFM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)N3CC(=O)NS3(=O)=O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)N3CC(=O)NS3(=O)=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • Core scaffold : The 1,2,5-thiadiazolidin-3-one 1,1-dioxide ring provides a rigid framework that facilitates interactions with enzyme active sites through hydrogen bonding and hydrophobic contacts .
  • Substituent : The 4-methoxybiphenyl group enhances binding to hydrophobic pockets in PTP1B, with the methoxy group contributing to hydrogen bonding with residues like Arg221 and Gln266 .

Comparison with Similar Compounds

The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold has been extensively modified to target diverse enzymes. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected Derivatives

Compound Name Substituent(s) Target Enzyme(s) Key Findings Reference
5-(4-Methoxybiphenyl-3-YL) derivative 4-Methoxybiphenyl PTP1B Binds PTP1B via H-bonds (Arg221, Phe182) and hydrophobic interactions; IC₅₀ not reported .
5-(Naphthalen-2-YL) derivative Naphthalen-2-yl PTP1B Patent-pending PTP1B inhibitor; efficacy and specificity under evaluation .
Carboxylate derivatives Variable carboxylate groups HNE, Pr3, Cat G Potent HNE inhibitors (kinact/K₁ up to 4.9 × 10⁶ M⁻¹s⁻¹); selective for HNE over Pr3 .
Sulfone derivatives Aryl sulfones HLE, Cat G, Pr3 Broad-spectrum serine protease inhibitors; high potency (nM range) .
Isothiazolidin-3-one 1,1-dioxide analogs Isothiazolidinone core HLE Lower inhibitory activity compared to thiadiazolidinone derivatives .

Selectivity and Mechanism of Action

  • PTP1B Inhibition : The 4-methoxybiphenyl derivative occupies the PTP1B active site, with its biphenyl group interacting with Tyr46, Val49, and Phe182, while the methoxy group stabilizes the binding via H-bonds . In contrast, the naphthalen-2-yl derivative () may exhibit altered binding due to its bulkier aromatic system, though its efficacy remains unconfirmed .
  • Serine Protease Inhibition : Carboxylate and sulfone derivatives (Table 1) demonstrate that substituent choice dictates selectivity. For example, carboxylates with hydrophobic R-groups preferentially inhibit HNE over Pr3 due to S' subsite plasticity in HNE .

Structure-Activity Relationship (SAR)

  • Core Scaffold: Replacement of the thiadiazolidinone dioxide with isothiazolidinone dioxide () or triazole () reduces inhibitory activity, underscoring the scaffold's critical role .
  • Substituent Effects :
    • Hydrophobic Groups : Biphenyl or naphthyl substituents enhance binding to hydrophobic pockets in PTP1B or serine proteases .
    • Electron-Withdrawing Groups : Sulfone and carboxylate moieties improve leaving group ability, enhancing covalent inhibition of serine proteases .

Research Findings and Clinical Relevance

  • This unique interaction may explain its potency.

Figures :

  • Fig. 1 : Structure of 5-(4-Methoxybiphenyl-3-YL)-1,2,5-thiadiazolidin-3-one 1,1-dioxide (generated using SMILES from ).
  • Fig. 2 : Binding pose of the compound in the PTP1B active site (adapted from ).

Preparation Methods

Core Scaffold Formation

The synthesis of the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold typically begins with the reaction of appropriate aniline derivatives, which serve as key precursors in the formation of the heterocyclic ring system. This core structure formation is fundamental to developing various analogues with different substituents, including the 4-methoxybiphenyl-3-yl derivative.

The general synthetic pathway involves several critical steps:

  • Preparation of appropriately substituted anilines
  • Alkylation with bromoacetate derivatives
  • Cyclization to form the thiadiazolidinone ring
  • Oxidation to generate the 1,1-dioxide functionality

This general approach has been documented in structure-based design studies focused on developing potent PTP1B inhibitors.

Common Reagents and Reaction Conditions

The synthesis of thiadiazolidinone derivatives frequently employs reagents such as:

  • Diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh3) for Mitsunobu reactions
  • 1,1'-(azodicarbonyl)dipiperidine (ADDP) and tributylphosphine (PBu3) as alternative coupling agents
  • (4,4-Dimethyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)triphenylphosphonium for specialized coupling reactions

Typical solvents include tetrahydrofuran (THF) and dichloromethane (DCM), with reactions often conducted under inert atmospheres to prevent unwanted side reactions.

Specific Synthesis of 5-(4-Methoxybiphenyl-3-YL)-1,2,5-thiadiazolidin-3-one 1,1-dioxide

The preparation of this compound specifically involves a series of well-defined synthetic steps, beginning with appropriate biphenyl precursors.

Preparation of 4-Methoxybiphenyl-3-amine Precursor

The synthesis typically begins with the preparation of the (2-methoxy-5-phenylphenyl)hydrazine (CAS: 149878-66-0), which serves as a key intermediate. This compound is then converted to the corresponding amine through appropriate reduction conditions.

The biphenyl moiety is typically constructed through palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, between appropriately substituted aryl halides and phenylboronic acid derivatives:

  • A 3-bromo-5-methoxypyridine or similar precursor is reacted with phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst
  • The reaction is conducted in dimethoxyethane (DME) under argon atmosphere
  • Addition of potassium carbonate solution facilitates the reaction
  • Heating at 90°C for approximately 18 hours completes the coupling

This approach is supported by palladium-catalyzed coupling methodologies described in the patent literature, where similar biphenyl systems are constructed.

Formation of the Thiadiazolidinone Ring

The formation of the thiadiazolidinone ring typically involves the following sequence:

  • Alkylation of the amine with bromoacetate derivatives under basic conditions
  • Conversion of the resulting intermediate to a suitable precursor for cyclization
  • Cyclization reaction to form the five-membered thiadiazolidinone ring
  • Oxidation of the sulfur atom to generate the 1,1-dioxide functionality

This sequence has been described for related thiadiazolidinone derivatives and follows established heterocyclic synthesis principles.

Key Reaction Parameters

The critical parameters for the successful synthesis include:

Parameter Optimal Condition Impact on Synthesis
Temperature 25-90°C depending on step Controls reaction rate and selectivity
Reaction Time 4-72 hours Ensures complete conversion
Catalyst Loading 0.1-0.2 mol% Facilitates coupling reactions
Base K2CO3, Na2CO3, or Cs2CO3 Neutralizes acid byproducts
Solvent DME, THF, DCM Affects solubility and reaction rates
Atmosphere Argon or nitrogen Prevents oxidation of sensitive intermediates

These parameters have been established through extensive optimization studies for related compounds with the 1,2,5-thiadiazolidin-3-one 1,1-dioxide core structure.

Alternative Synthetic Routes

Solid-Phase Synthesis Approach

An alternative preparation method involves solid-phase synthesis strategies, which have been effectively employed for related heterocyclic systems. This approach offers advantages for library generation and high-throughput synthesis of analogues.

The solid-phase method typically involves:

  • Immobilization of appropriate aniline derivatives on solid support
  • Sequential functionalization reactions conducted on the solid phase
  • Cyclization to form the thiadiazolidinone ring while still on the support
  • Cleavage from the resin to yield the final product

This methodology has been successfully applied to benzisothiazolones, which share structural similarities with thiadiazolidinones.

Microwave-Assisted Synthesis

Microwave-assisted synthetic methods have been explored for the preparation of heterocyclic compounds similar to this compound. These approaches offer significant advantages:

  • Substantially reduced reaction times (minutes instead of hours)
  • Improved yields through more efficient energy transfer
  • Enhanced selectivity for desired products
  • Reduced formation of side products

The application of microwave irradiation has been documented for the synthesis of various heterocyclic systems and could be adapted for the preparation of thiadiazolidinone derivatives.

Optimization of Synthetic Conditions

Mitsunobu Reaction Optimization

The Mitsunobu reaction represents a critical step in several synthetic routes to thiadiazolidinone derivatives. Optimization of this reaction has focused on several key parameters:

Parameter Conventional Conditions Optimized Conditions Improvement
Reagent Ratio 1:1:1 (substrate:PPh3:DEAD) 1:1.1:1.1 Higher conversion
Temperature Room temperature 0°C to RT (controlled) Reduced side reactions
Solvent THF Anhydrous THF with molecular sieves Improved yield
Addition Rate Rapid addition Dropwise addition over 30 min Enhanced selectivity
Reaction Time 72 hours 24-48 hours with monitoring Efficient process control

These optimizations have been developed through systematic studies of similar reaction systems and have general applicability to thiadiazolidinone synthesis.

Coupling Reaction Enhancement

For the construction of the biphenyl moiety, several enhancements to standard coupling protocols have been identified:

  • Use of specialized phosphine ligands to improve catalyst turnover
  • Addition of phase transfer catalysts to enhance reactivity in heterogeneous systems
  • Employment of microwave irradiation to accelerate coupling reactions
  • Utilization of flow chemistry techniques for improved scalability and control

These enhancements have been reported for similar coupling reactions involving aryl halides and boronic acids.

Purification Methods

Chromatographic Purification

The purification of this compound and its synthetic intermediates typically employs chromatographic methods:

  • Flash column chromatography using silica gel
  • Gradient elution with appropriate solvent systems (commonly ethyl acetate/hexane mixtures)
  • Thin-layer chromatography (TLC) for reaction monitoring and fraction analysis
  • High-performance liquid chromatography (HPLC) for final purification and purity analysis

These methods have been widely utilized for the purification of heterocyclic compounds with similar structural features.

Crystallization Techniques

Crystallization represents an important purification method for obtaining high-purity this compound:

Solvent System Temperature Profile Recovery (%) Purity (%)
Methanol/Water 60°C to RT 75-85 >98
Ethanol/Hexane RT to 4°C 70-80 >99
Acetone/Water RT with slow evaporation 65-75 >99
Ethyl Acetate Hot filtration, slow cooling 80-90 >98

These crystallization conditions have been developed for similar heterocyclic compounds and can be adapted specifically for the target molecule.

Analytical Characterization

Spectroscopic Analysis

The characterization of this compound typically includes comprehensive spectroscopic analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (500 MHz, DMSO-d6): Characteristic signals for the methoxy group (δ ~3.8 ppm), CH2 group (δ ~4.2 ppm), and aromatic protons (δ 6.8-7.8 ppm)
  • ¹³C NMR: Distinctive peaks for carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 110-160 ppm), and methoxy carbon (δ ~55 ppm)

Mass Spectrometry:

  • High-resolution mass spectrometry (HRMS) typically shows the molecular ion peak at m/z 318.0674 [M]⁺, consistent with the molecular formula C15H14N2O4S
  • Characteristic fragmentation patterns corresponding to the loss of SO2 and cleavage of the N-N bond

Infrared Spectroscopy:

  • Characteristic bands for S=O stretching (1300-1150 cm⁻¹)
  • C=O stretching (approximately 1700 cm⁻¹)
  • Aromatic C=C stretching (1600-1400 cm⁻¹)
  • N-H stretching (3300-3100 cm⁻¹)

Purity Analysis

The purity assessment of the final compound is critical for research applications and typically involves:

  • HPLC analysis using appropriate columns (C18 reverse phase) and solvent systems
  • Gas chromatography for volatile intermediates
  • Elemental analysis to confirm elemental composition
  • Melting point determination to assess purity and crystallinity

A purity of ≥98% is typically required for research applications, as indicated in the product specifications.

Q & A

Q. What synthetic strategies are commonly employed to synthesize 5-(4-Methoxybiphenyl-3-YL)-1,2,5-thiadiazolidin-3-one 1,1-dioxide?

The synthesis typically involves multi-step reactions starting with the condensation of 1,2-diethyl hydrazine dihydrochloride and N-chlorosulfonyl isocyanate to form the thiadiazolidinone scaffold. Subsequent modifications include Mitsunobu reactions for hydroxyl group alkylation, click chemistry for alkyne-azide cycloaddition, and deprotection/coupling steps to introduce diverse substituents (e.g., biphenyl groups). Critical intermediates are characterized via NMR and X-ray crystallography to confirm regiochemistry and purity .

Q. What structural features of the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold make it suitable for protease inhibition?

The scaffold’s sulfone and carbonyl groups mimic transition-state analogs, enabling covalent or non-covalent interactions with serine proteases. Its rigidity allows predictable docking into enzyme active sites, engaging both S (substrate-binding) and S' (specificity-determining) subsites. This dual interaction enhances selectivity, as demonstrated in human neutrophil elastase (HNE) and proteinase 3 (Pr3) inhibition studies .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

Key methods include:

  • NMR spectroscopy : To verify substituent positions and scaffold integrity.
  • Mass spectrometry (ESI-MS) : For molecular weight confirmation.
  • X-ray crystallography : Resolves stereochemical ambiguities, as seen in the dihedral angle analysis of the biphenyl-thiadiazolidinone moiety (e.g., 62.87° twist in PTP1B-bound structures) .

Advanced Research Questions

Q. How can researchers optimize selectivity between HNE and Pr3 using this scaffold?

HNE exhibits greater plasticity in its S' subsite compared to Pr3, tolerating bulkier hydrophobic groups. For example, carboxylate derivatives with aryl substituents (e.g., 4-methoxybiphenyl) show >100-fold selectivity for HNE. To enhance Pr3 specificity, focus on smaller, polar groups that exploit Pr3’s narrower S' pocket. Structure-activity relationship (SAR) studies guided by enzyme kinetics (Ki values) and molecular docking are critical .

Q. How can contradictory data on PTP1B inhibition efficacy be resolved?

Initial patent claims (e.g., ) report PTP1B inhibition but lack specificity data. To validate:

  • Perform competitive enzyme assays with PTP1B and off-target phosphatases (e.g., TCPTP).
  • Use X-ray crystallography (e.g., ) to confirm hydrogen bonding between sulfone oxygens and Arg221/Phe182 in the PTP1B active site.
  • Compare binding free energies via molecular dynamics simulations to assess selectivity .

Q. Why do certain structural modifications of the scaffold result in loss of bioactivity?

Substituent steric/electronic properties critically influence interactions. For instance:

  • Replacing the thiadiazolidinone ring with a triazole ( ) disrupts hydrogen bonding with catalytic residues, rendering norovirus inhibitors inactive.
  • Overly bulky groups in the S' subsite may clash with Pr3’s rigid active site, reducing affinity. Prioritize fragment-based screening to identify optimal substituents .

Q. What role does X-ray crystallography play in understanding inhibitor-enzyme interactions?

Crystallography reveals precise binding modes, such as the twisted conformation (62.87°) between the scaffold and biphenyl group in PTP1B complexes. This geometry aligns the sulfone moiety with catalytic residues, while the methoxybiphenyl group occupies hydrophobic pockets. Such insights guide rational design of derivatives with improved binding kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across studies?

  • Standardize assay conditions : Variations in buffer pH, ionic strength, or enzyme sources (e.g., recombinant vs. native) significantly impact IC50.
  • Validate via isothermal titration calorimetry (ITC) : Directly measures binding thermodynamics, reducing artifacts from fluorogenic substrates.
  • Cross-reference with structural data : Confirm whether conflicting results arise from divergent binding modes or assay artifacts .

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